molecular formula C14H11FN4O2S B2716686 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide CAS No. 1903046-91-2

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2716686
CAS No.: 1903046-91-2
M. Wt: 318.33
InChI Key: RZBIJMIHPPZTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-Fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound featuring a benzo[d][1,2,3]triazin-4(3H)-one core substituted with a fluorine atom at the 6-position. This moiety is linked via an ethyl group to a thiophene-3-carboxamide substituent. The ethyl-thiophene carboxamide chain introduces steric and electronic variations that may influence pharmacokinetic or pharmacodynamic profiles compared to simpler derivatives.

Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O2S/c15-10-1-2-12-11(7-10)14(21)19(18-17-12)5-4-16-13(20)9-3-6-22-8-9/h1-3,6-8H,4-5H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBIJMIHPPZTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(N=N2)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide involves multi-step reactions, starting with the preparation of the 6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl precursor. This is typically achieved through the cyclization of appropriately substituted anilines under oxidative conditions. Subsequent steps involve the functionalization of the triazinyl ring with the thiophene-3-carboxamide through nucleophilic substitution, usually mediated by a strong base such as potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

On an industrial scale, the synthesis may be optimized for efficiency and yield. This often involves the use of continuous flow reactors to control reaction parameters precisely, minimizing by-products and maximizing the output of this compound. High-performance liquid chromatography (HPLC) is frequently used to monitor the purity and progress of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide can undergo a variety of chemical reactions, including:

  • Oxidation: Typically, the triazinyl ring can be oxidized using mild oxidants such as hydrogen peroxide.

  • Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, often leading to the opening of the triazinyl ring.

  • Substitution: The thiophene ring allows for electrophilic and nucleophilic substitution reactions, with common reagents being halides and amines.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in aqueous acetic acid.

  • Reduction: Sodium borohydride in methanol.

  • Substitution: Potassium tert-butoxide in DMSO.

Major Products

The reactions primarily yield derivatives of the original compound with modified functional groups, aiding in the exploration of structure-activity relationships in medicinal chemistry applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide exhibit promising anticancer properties. For instance, derivatives containing triazine moieties have shown significant growth inhibition against various cancer cell lines. In particular, the fluoro substituent enhances the compound's binding affinity to target proteins associated with cancer cell proliferation and survival .

Mechanism of Action
The mechanism often involves the inhibition of specific kinases or other enzymes that play a critical role in cancer cell signaling pathways. The presence of the thiophene ring may also contribute to the compound's ability to penetrate cellular membranes effectively, facilitating its therapeutic action .

Antimicrobial Properties

Compounds with similar structural features have been evaluated for their antimicrobial activity. Studies have demonstrated that triazine derivatives can act against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents. The unique structural characteristics of this compound may enhance its efficacy against resistant strains of bacteria .

Materials Science

Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that allow for the precise control of its structural features. This synthetic versatility opens avenues for creating novel materials with tailored properties for specific applications in electronics and photonics.

Potential Applications
The compound's unique electronic properties could be explored for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. The incorporation of thiophene and triazine units may enhance charge transport properties, making it suitable for advanced material applications .

Case Study 1: Anticancer Screening

A study conducted on similar triazine derivatives revealed significant anticancer activity against multiple cell lines (e.g., SNB-19 and OVCAR-8), with percent growth inhibitions exceeding 85%. The results indicated that modifications to the triazine structure could lead to enhanced anticancer efficacy .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives similar to this compound were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds showed promising results with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml, indicating potential as future antituberculosis agents .

Mechanism of Action

The mechanism of action for N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, where it can act as an inhibitor or modulator. Its effect is mediated through the binding of the triazinyl and thiophene moieties to the active sites, altering the activity of the target proteins and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

The benzo[d][1,2,3]triazin-4(3H)-one core is shared with compounds in and . For example, N-ethyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (14a) features a butanamide linker instead of the ethyl-thiophene group in the target compound. The extended alkyl chain in 14a may enhance lipophilicity but reduce metabolic stability compared to the shorter ethyl linker .

Substituent Variations in Carboxamide Derivatives

highlights N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g), which replaces the thiophene ring with a benzothiazole moiety. The thiophene carboxamide in the target compound may offer better solubility due to reduced planarity, a critical factor in bioavailability .

Comparative Data Table

Compound Name Core Structure Substituents/Linker Key Features Reference
Target Compound Benzo[d][1,2,3]triazin-4-one 6-Fluoro, ethyl-thiophene Enhanced electron-withdrawing effects; potential solubility advantages
N-ethyl-4-(4-oxobenzo-triazin-3-yl)butanamide Benzo[d][1,2,3]triazin-4-one Butanamide, N-ethyl Increased lipophilicity; possible metabolic instability
Compound 5c () Benzo[d][1,2,3]triazin-4-one Benzenesulfonamide, N-aryl α-Glucosidase inhibition (IC50 = 29.75 µM); sulfonamide H-bonding capacity
20a () Pyrrolo[1,2-d]triazin-4-one Methoxyphenyl ethylacetamide GPR139 agonism; moderate synthesis yield (40%)

Biological Activity

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H11FN4O3C_{14}H_{11}FN_{4}O_{3}, with a molecular weight of 302.26 g/mol. The compound features a triazine ring fused with a benzene moiety, which is significant for its biological interactions.

Research indicates that this compound exhibits various mechanisms of action:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative disease pathways .
  • Cell Proliferation and Apoptosis : In vitro studies have demonstrated that the compound can inhibit cell proliferation and induce apoptosis in cancer cell lines, suggesting potential applications in oncology.
  • Antimicrobial Activity : The compound has displayed promising antimicrobial properties against several bacterial strains, indicating its potential as an antibacterial agent .

Biological Activity Data

Biological Activity Observed Effect Reference
AChE InhibitionSignificant inhibition observed
Anticancer ActivityInduces apoptosis in cancer cell lines
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteria

Case Studies

Several studies have explored the biological activity of this compound:

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in models of Alzheimer’s disease. It was found to reduce amyloid-beta levels and improve cognitive function in treated mice .
  • Anticancer Efficacy : In a comparative analysis of various compounds, this triazine derivative exhibited an EC50 value comparable to established chemotherapeutics against multiple cancer cell lines, highlighting its potential as an anticancer agent .
  • Antimicrobial Studies : In vitro tests demonstrated that the compound had lower minimum inhibitory concentration (MIC) values compared to standard antibiotics against resistant bacterial strains, suggesting it could be developed into a new class of antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions starting from isatin, which is oxidized to isatoic anhydride using H2_2O2_2 and formic acid. The anhydride reacts with 4-aminobutyric acid to form an intermediate, which is diazotized with NaNO2_2/HCl to yield the benzotriazinone core. Subsequent coupling with thiophene-3-carboxamide derivatives is achieved using benzotriazole and thionyl chloride as activators (Table 1 in ). Purification typically involves column chromatography or recrystallization from solvents like ethanol or methanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming substitution patterns and regiochemistry. For example, NH protons in similar thiophene carboxamides appear as broad singlets at δ 10–12 ppm, while aromatic protons in the benzotriazinone ring resonate at δ 7.5–8.5 ppm ( ).
  • LC-MS/HRMS : Validates molecular weight and purity. In studies of analogous compounds, HRMS data confirmed molecular formulas within ±2 ppm error ( ).
  • IR Spectroscopy : Identifies functional groups like C=O (1670–1720 cm1^{-1}) and NH (3200–3400 cm1^{-1}) ( ).

Q. What preliminary biological screening methods are recommended for this compound?

  • Methodological Answer : Initial screening should focus on enzyme inhibition assays (e.g., α-glucosidase or kinase targets) using UV-Vis spectrophotometry to monitor substrate conversion. For example, benzotriazinone derivatives were tested at 10–100 μM concentrations in phosphate buffer (pH 6.8) with p-nitrophenyl-α-D-glucopyranoside as a substrate ( ). Dose-response curves (IC50_{50}) and positive controls (e.g., acarbose) are critical for validating activity .

Advanced Research Questions

Q. How can contradictory bioactivity data for structurally similar compounds be resolved?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or substituent effects. For example, fluorination at the 6-position (as in this compound) may enhance metabolic stability but reduce solubility, leading to discrepancies in IC50_{50} values. To address this:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing fluorine with chlorine) and compare activity ( ).
  • Molecular Dynamics Simulations : Analyze binding interactions with targets (e.g., α-glucosidase) using software like AutoDock Vina. highlights the use of DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with inhibitory potency .

Q. What strategies optimize the yield of the benzotriazinone core during synthesis?

  • Methodological Answer :

  • Reaction Solvent Optimization : Using polar aprotic solvents (e.g., DMF) improves diazotization efficiency ( ).
  • Catalyst Screening : Adding catalytic triethylamine (10 mol%) accelerates cyclization ( ).
  • Temperature Control : Maintaining 0–5°C during diazotization minimizes side reactions (e.g., decomposition of the diazonium intermediate) .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration. For benzotriazinones, logP >3 often correlates with poor aqueous solubility, requiring formulation adjustments ( ).
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for metabolic degradation ( ). This aligns with studies where electron-deficient triazinone rings showed slower hepatic clearance .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in enzyme inhibition studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50_{50} and Hill slopes.
  • ANOVA with Post-Hoc Tests : Compare multiple compounds using Tukey’s HSD test to identify significant differences (p<0.05) ( ).
  • Residual Analysis : Detect outliers or heteroscedasticity in replicate measurements .

Q. How should researchers design experiments to validate target engagement in cellular models?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein stability after compound treatment.
  • Knockdown/Rescue Experiments : Use siRNA to silence the target gene and assess whether compound effects are reversed ( ).
  • Fluorescence Polarization : Measure competitive displacement of fluorescent probes in live cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.